Sodium 5-bromo-1H-indol-3-yl phosphate
Description
Historical Context of Indoxyl Derivatives as Enzyme Substrates
The journey of understanding and utilizing enzymes began centuries ago with early observations of processes like fermentation. In the 17th and 18th centuries, scientists noted the breakdown of substances like starch into sugar, attributing it to "ferments". infinitabiotech.com The formal discovery of the first enzyme, diastase, occurred in 1833 by French chemists Anselme Payen and Jean-François Persoz. wikipedia.org This was followed by Theodor Schwann's identification of pepsin in 1836. infinitabiotech.com A pivotal moment came in 1897 when Eduard Buchner demonstrated that fermentation could occur with cell-free yeast extracts, naming the responsible enzyme "zymase". wikipedia.org
The concept of enzymes as specific catalysts was further solidified by Emil Fischer's "lock and key" model in 1894, which proposed a complementary relationship between an enzyme and its substrate. nih.gov This laid the groundwork for the development of synthetic substrates to study enzyme activity. Indoxyl derivatives emerged as valuable tools in this context. nih.govtandfonline.com Indoxyl esters and glycosides have proven to be useful chromogenic substrates for detecting enzyme activities in various fields, including histochemistry, biochemistry, and bacteriology. nih.govtandfonline.com The underlying principle of their use is similar to the natural generation of indigoid dyes from precursors like indoxyl-β-d-glucoside in plants. nih.govtandfonline.com When an enzyme cleaves the substrate, it releases indoxyl molecules which then rapidly react with oxygen to form an insoluble colored dye, such as blue indigo (B80030). nih.govtandfonline.com
Significance of Bromoindolyl Phosphate (B84403) Structures in Enzyme Detection Systems
The introduction of halogen atoms, particularly bromine, into the indoxyl structure significantly enhanced the properties of these substrates for enzyme detection. The development of these compounds was driven by the need for substrates that produce a crisp, insoluble precipitate at the site of enzymatic activity, minimizing diffusion and providing a more accurate localization of the enzyme.
Studies on the hydrolysis of various substituted indoxyl acetates for enzyme histochemistry revealed that substrates like 5-bromo-, 5-bromo-6-chloro-, and 5-bromo-4-chloroindoxyl acetates yield the smallest dye particles with the least diffusion. nih.govtandfonline.com This is crucial for applications such as immunohistochemistry and Western blotting, where precise localization of the enzyme is paramount. The bromo-substitution influences the electronic properties of the resulting indoxyl molecule, facilitating a rapid oxidation to an insoluble indigoid dye. nih.govtandfonline.com This rapid conversion is essential to trap the colored product at the location of the enzyme.
Bromoindolyl phosphate-based substrates are widely used in conjunction with an oxidizing agent. For instance, in many applications, the released indoxyl is oxidized by atmospheric oxygen, a process that can be catalyzed by a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide. nih.govtandfonline.com In other methods, a tetrazolium salt acts as the oxidizing agent, which is reduced by the indoxyl to an insoluble colored formazan. nih.govtandfonline.com These systems, particularly for detecting alkaline phosphatase, are extensively used in immunohistochemistry and Western blots. nih.govtandfonline.com
Overview of Sodium 5-bromo-1H-indol-3-yl phosphate as a Research Tool
This compound is a specific example of a bromoindolyl phosphate substrate that has found utility as a research tool. While it is structurally related to the more commonly cited 5-bromo-4-chloro-3-indolyl phosphate (BCIP), it functions on the same principle. In the presence of a phosphatase enzyme, such as alkaline phosphatase, the phosphate group is cleaved from the indolyl ring.
This enzymatic cleavage generates 5-bromoindoxyl, which is a highly reactive intermediate. The 5-bromoindoxyl then undergoes an oxidative dimerization to form 5,5'-dibromoindigo, a blue, insoluble precipitate. This reaction provides a distinct visual signal at the site of enzyme activity. The synthesis of 3-indolyl and 5-bromo-3-indolyl phosphates for the histochemical demonstration of alkaline phosphatase has been a subject of study to optimize these detection systems. scilit.com The properties of this compound make it a useful chromogenic substrate in various blotting techniques and in situ hybridization assays where the detection of phosphatase activity is required.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(5-bromo-1H-indol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXWYHCTTWNBF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrNNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromoindolyl Phosphate
Strategies for the Synthesis of the 5-Bromo-1H-Indole Core
The foundational step in synthesizing the target compound is the creation of the 5-bromo-1H-indole skeleton. This is typically achieved through established indole (B1671886) synthesis methods followed by or incorporating regioselective halogenation.
One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis, first reported by Emil Fischer in 1883. nih.govwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.org The reaction can be catalyzed by various Brønsted or Lewis acids, including hydrogen chloride, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. nih.gov
The general mechanism proceeds through several key steps:
Formation of the arylhydrazone from an arylhydrazine and a carbonyl compound.
Tautomerization of the hydrazone to an enamine intermediate.
A acs.orgacs.org-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine.
Aromatization of the ring.
Cyclization and subsequent elimination of ammonia to form the final indole ring. nih.gov
To produce a 5-substituted indole, such as the 5-bromo derivative, the synthesis begins with a correspondingly substituted phenylhydrazine. For the synthesis of the 5-bromo-1H-indole core, the starting material would be (4-bromophenyl)hydrazine. This is then reacted with a suitable aldehyde or ketone under acidic conditions to yield the desired 5-bromoindole. The choice of the carbonyl component determines the substitution pattern at the 2- and 3-positions of the resulting indole.
One of the key advantages of the Fischer method is its applicability as a one-pot synthesis, where the intermediate arylhydrazone does not need to be isolated. researchgate.net However, the use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products, a factor that must be considered in the synthetic design. wikipedia.orgresearchgate.net
Direct halogenation of the pre-formed indole ring is another critical strategy for synthesizing the 5-bromo-1H-indole core. Indole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The position of substitution is highly dependent on the reaction conditions and the specific halogenating agent used.
Electrophilic attack on indole typically occurs at the C3 position due to the high electron density at this carbon, which leads to the most stable intermediate cation. However, to achieve substitution at the C5 position on the benzene ring portion of the indole, different strategies are employed.
One common approach involves the use of specific brominating agents in suitable solvent systems. For instance, the reaction of indole with bromine (Br₂) in a mixture of dichloromethane and methanol (B129727), in the presence of a base like triethylamine, can lead to the formation of 5-bromoindole derivatives. Another method involves protecting the more reactive positions (N1 and C3) before carrying out the electrophilic bromination, thereby directing the bromine atom to the desired C5 position. After the bromination is complete, the protecting groups can be removed.
Recent advancements have focused on developing more environmentally friendly and selective halogenation methods. For example, the use of oxone and a halide salt provides a greener alternative to traditional halogenating agents. glycosynth.co.uk The regioselectivity (C2 vs. C3) in these methods can often be controlled by the choice of protecting group on the indole nitrogen. glycosynth.co.uk For bromination on the benzene ring, reagents like N-bromosuccinimide (NBS) are frequently used, with the solvent playing a crucial role in directing the regioselectivity of the reaction.
Phosphorylation Reactions for 3-Indolyl Phosphate (B84403) Formation
The introduction of the phosphate group at the 3-position is the defining step in the synthesis of sodium 5-bromo-1H-indol-3-yl phosphate. This transformation requires the presence of a hydroxyl group at the C3 position, forming a 3-hydroxyindole (indoxyl) tautomer. The phosphorylation of this hydroxyl group converts the indoxyl into a phosphate ester.
A direct method for the synthesis of 5-bromo-3-indolyl phosphate has been described for its use in the histochemical demonstration of alkaline phosphatase. acs.org This synthesis involves the phosphorylation of the corresponding 3-hydroxyindole. A common and powerful phosphorylating agent for hydroxyl groups is phosphoryl chloride (POCl₃). nih.govwikipedia.org The reaction of a 3-hydroxyindole with phosphoryl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, leads to the formation of a dichlorophosphate intermediate. wikipedia.org
This intermediate is then hydrolyzed under controlled conditions (e.g., with aqueous pyridine) to replace the remaining chlorine atoms with hydroxyl groups, yielding the phosphate monoester. nih.gov Finally, treatment with a base such as sodium hydroxide or sodium carbonate converts the phosphoric acid group into its corresponding sodium salt, yielding the final product, this compound.
Reaction of 5-bromo-3-hydroxyindole with POCl₃ in an aprotic solvent with a base.
Controlled hydrolysis of the resulting phosphorodichloridate intermediate.
Conversion to the sodium salt.
Derivatization and Analog Synthesis for Research Purposes
This compound is part of a larger family of indolyl derivatives used extensively in biochemical and histochemical assays. The synthesis of related analogs allows for the development of substrates with different properties, such as varied colors upon enzymatic cleavage or different enzyme specificities.
The synthetic methodologies used to prepare this compound can be adapted to create a wide array of related indolyl phosphates. By starting with different substituted oxindoles or indoles, a variety of halogenated and functionalized indolyl phosphates can be produced.
For example, a methodology for synthesizing functionalized indoles has been developed based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates. rsc.orgnih.gov This process starts with easily available 2-oxindoles, which are converted to 3,3-dibromo-2-oxindoles. A subsequent Perkow reaction with a phosphite affords the 3-bromo-2-indolyl phosphate. rsc.orgnih.gov These compounds serve as versatile intermediates for further functionalization.
Furthermore, other chromogenic phosphate substrates have been synthesized with different substitution patterns on the indole ring, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and 5-bromo-6-chloro-3-indolyl phosphate. glycosynth.co.uk These variations are achieved by starting with the appropriately substituted indole precursor. The resulting chromogenic substrates produce precipitates of different colors (e.g., blue-purple for BCIP, magenta for the 5-bromo-6-chloro analog) upon enzymatic hydrolysis, expanding their utility in multi-labeling experiments. glycosynth.co.uk
| Compound Name | Substitution Pattern | Resulting Dye Color |
| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | 5-Bromo, 4-Chloro | Blue/Purple |
| 5-Bromo-6-chloro-3-indolyl phosphate | 5-Bromo, 6-Chloro | Magenta |
| 6-Chloro-3-indolyl phosphate | 6-Chloro | Pink/Rose |
| 5-Iodo-3-indolyl phosphate | 5-Iodo | Purple |
Beyond phosphates, the 3-hydroxyindole moiety can be conjugated to other groups to create a broad range of chromogenic substrates for different enzymes. The principle remains the same: enzymatic cleavage of the conjugate releases the 3-hydroxyindole, which then oxidizes and dimerizes to form a colored indigo (B80030) dye.
Indolyl Acetates: Indolyl acetates are substrates for esterase enzymes. The synthesis typically involves the acetylation of the 3-hydroxyindole. An improved synthesis of 1-acetyl-1H-indol-3-yl acetates has been developed starting from substituted 2-chlorobenzoic acids, which provides the intermediates needed for creating these chromogenic substrates. nih.gov The hydrolysis of indoxyl acetate (B1210297) by esterases releases the indoxyl, leading to the formation of indigo dye. glycosynth.co.uk
Indolyl Glucuronides: These compounds are important substrates for detecting β-glucuronidase activity, an enzyme often used as a reporter gene in molecular biology. The synthesis involves the glycosidation of a protected 3-hydroxyindole derivative with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester. thermofisher.com This reaction is often carried out in the presence of a promoter like mercury(II) oxide and mercury(II) bromide. thermofisher.com Subsequent deprotection of the acetyl and methyl groups yields the final indoxyl-β-D-glucuronide.
Indolyl Galactosides: Perhaps the most well-known chromogenic indolyl conjugate is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). These substrates are used to detect β-galactosidase activity, famously in the blue-white screening of bacterial colonies in molecular cloning. The synthesis of these galactosides can be challenging due to the low nucleophilicity of the indoxyl hydroxyl group. wikipedia.org A common method is the phase-transfer catalyzed glycosylation of an indoxyl derivative (the acceptor) with a protected galactosyl bromide (the donor). thermofisher.com The synthesis of the synthetically challenging 1,2-cis-indoxyl galactoside has also been achieved using a glycosyl trichloroacetimidate donor. acs.org
| Compound | Common Name | Enzyme Detected |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | β-Galactosidase |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | X-Gluc | β-Glucuronidase |
| 5-Bromo-3-indolyl-β-D-glucopyranoside | Bluo-Gluc | β-Glucosidase |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Magenta-Gal | β-Galactosidase |
| 5-Bromo-4-chloro-3-indolyl acetate | X-Acetate | Esterase |
Mechanistic Insights into Synthetic Pathways
The synthesis of indolyl phosphates, particularly substituted variants like 5-bromo-1H-indol-3-yl phosphate, involves complex reaction pathways where the interplay of electronic effects and reaction conditions dictates the outcome. Mechanistic understanding is crucial for the development of efficient and selective synthetic routes. This section delves into the role of catalysis in both the formation of the indole core and the subsequent phosphorylation, as well as the theoretical frameworks used to investigate and predict the reaction mechanisms involved in indole functionalization.
Catalysis is fundamental to the synthesis of functionalized indoles and the formation of phosphate esters. Various catalytic systems, including acid, base, organometallic, and enzymatic catalysts, are employed to enhance reaction rates, improve yields, and control regioselectivity.
In the context of indole synthesis, transition metal catalysis has become a powerful tool for the construction and functionalization of the indole ring. Metals such as palladium, rhodium, and copper are frequently used to catalyze cross-coupling reactions that form key carbon-carbon and carbon-nitrogen bonds in the indole scaffold. For instance, palladium-catalyzed reactions are widely used for the C-H bond arylation of free (N-H)-indoles, providing a direct method for introducing substituents onto the indole core. researchgate.net The choice of catalyst and ligands can influence the regioselectivity of the functionalization, directing substitution to specific positions on the indole ring.
The formation of the phosphate ester linkage in molecules like 5-bromo-1H-indol-3-yl phosphate can also be facilitated by catalysis. While early syntheses may have relied on stoichiometric reagents, modern approaches increasingly utilize catalytic methods for phosphorylation. For example, organocatalysis has emerged as a powerful strategy for the chemoselective O-phosphorylation of alcohols. acs.org These methods often employ small organic molecules to activate the phosphorylating agent or the hydroxyl group, enabling the reaction to proceed under mild conditions with high functional group tolerance. The enzymatic synthesis of indole-3-glycerol phosphate by indole-3-glycerol phosphate synthase provides a biological blueprint for the catalytic formation of an indole-3-phosphate linkage. nih.gov In this enzymatic reaction, specific amino acid residues in the active site act as general acid and base catalysts to facilitate the ring closure and phosphorylation steps.
Phosphine-based organocatalysis represents another important class of catalytic methods. Nucleophilic phosphine catalysts can activate a variety of substrates, including allenes and alkynes, to generate reactive zwitterionic intermediates. acs.org These intermediates can then undergo further reactions to form complex molecules. While not directly applied to the O-phosphorylation of indoles in the reviewed literature, the principles of nucleophilic phosphine catalysis could potentially be adapted for this purpose.
The table below summarizes various catalytic approaches relevant to the synthesis of functionalized indoles and phosphate esters.
| Catalytic Approach | Catalyst Type | Relevant Transformation | Key Features |
| Transition Metal Catalysis | Palladium, Rhodium, Copper | C-H functionalization of indoles | High efficiency, control of regioselectivity |
| Organocatalysis | Small organic molecules | O-phosphorylation of alcohols | Mild reaction conditions, high functional group tolerance |
| Enzymatic Catalysis | Indole-3-glycerol phosphate synthase | Formation of indole-3-phosphate linkage | High specificity and efficiency in biological systems |
| Phosphine Catalysis | Tertiary phosphines | Activation of various substrates | Generation of reactive zwitterionic intermediates |
Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms of indole functionalization. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of chemical transformations. researchgate.netresearchgate.net
The functionalization of the indole ring is largely governed by the principles of electrophilic aromatic substitution. The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to attack by electrophiles. luc.edu The presence of a bromine atom at the C5 position, as in 5-bromoindole, influences the electronic properties of the ring. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. Theoretical studies can quantify these effects and predict how they modulate the reactivity of different positions on the indole ring. For instance, DFT calculations can be used to determine the electron density at each position of the 5-bromoindole ring, thereby predicting the most likely site for electrophilic attack.
In the context of synthesizing 5-bromo-1H-indol-3-yl phosphate, theoretical investigations can elucidate the mechanism of the phosphorylation step. This reaction likely proceeds through the nucleophilic attack of the hydroxyl group of 5-bromo-1H-indol-3-ol on a suitable phosphorylating agent. Theoretical modeling can help in understanding the nature of the transition state and the role of any catalysts involved. For example, in a catalyzed reaction, DFT calculations can model the interaction of the catalyst with the substrates and show how this interaction lowers the activation energy of the reaction.
Recent theoretical studies have explored the mechanisms of various indole functionalization reactions. For example, DFT has been used to study the 1,3-dipolar cycloaddition reactions of isatin derivatives, providing insights into the reactivity and selectivity of these transformations. researchgate.net Although not directly focused on phosphorylation, these studies demonstrate the power of computational methods in understanding the reactivity of complex heterocyclic systems. Similarly, theoretical investigations into the regioselectivity of indole aryne cycloadditions have revealed the importance of electronic effects in controlling the outcome of these reactions. nih.gov
The following table outlines the application of theoretical methods in investigating indole functionalization.
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways | Calculation of activation energies, prediction of regioselectivity |
| Analysis of Electronic Properties | Determining electron density distribution | Identification of most nucleophilic/electrophilic sites |
| Transition State Modeling | Investigating the geometry of transition states | Understanding the role of catalysts in lowering activation barriers |
Enzymatic Hydrolysis and Substrate Specificity of Sodium 5 Bromo 1h Indol 3 Yl Phosphate
Alkaline Phosphatase (AP) as the Primary Target Enzyme
Alkaline phosphatase (EC 3.1.3.1) is the principal enzyme targeted for detection using Sodium 5-bromo-1H-indol-3-yl phosphate (B84403). APs are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH optimum, playing crucial roles in various biological processes. researchgate.net These enzymes are typically zinc- and magnesium-containing metalloenzymes that exhibit broad substrate specificity, allowing them to act on a wide range of phosphorylated molecules. researchgate.net
The kinetics of alkaline phosphatase are commonly studied using artificial chromogenic or fluorogenic substrates. While specific kinetic parameters for Sodium 5-bromo-1H-indol-3-yl phosphate are not extensively published, the characteristics of the enzyme can be effectively illustrated using data from analogous substrates, such as p-nitrophenyl phosphate (pNPP). The hydrolysis of these substrates by AP typically follows Michaelis-Menten kinetics.
Kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are highly dependent on experimental conditions, including pH, buffer composition, temperature, and ionic strength. nih.govsigmaaldrich.comresearchgate.nettjas.org For instance, studies on calf intestinal alkaline phosphatase (CIAP) with pNPP have shown that both Kₘ and Vₘₐₓ values vary significantly with pH and the type of buffer used, suggesting that the enzyme may undergo conformational changes that affect substrate binding and catalytic turnover. sigmaaldrich.comresearchgate.net
| Buffer System | pH | Kₘ (M) | Vₘₐₓ (µmol·min⁻¹·unit⁻¹) | k_cat (s⁻¹) |
|---|---|---|---|---|
| 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 |
| 50 mM Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |
The hydrolysis of this compound by alkaline phosphatase is a multi-step process that results in the formation of a colored precipitate. The reaction can be divided into an initial enzymatic cleavage followed by a chemical oxidative dimerization.
Enzymatic Hydrolysis : The reaction is initiated by the nucleophilic attack of a serine residue within the active site of the alkaline phosphatase on the phosphorus atom of the substrate. This results in the formation of a transient phosphoseryl-enzyme intermediate and the release of the 5-bromo-1H-indol-3-ol (5-bromo-indoxyl) molecule. A metal-activated water molecule then hydrolyzes the enzyme intermediate, regenerating the active enzyme and releasing an inorganic phosphate molecule.
Oxidative Dimerization : The liberated 5-bromo-indoxyl is unstable and undergoes spontaneous oxidation. This process involves the dimerization of two 5-bromo-indoxyl molecules. researchgate.net This dimerization generates reducing equivalents that can reduce an acceptor molecule. researchgate.net In many assay systems, an oxidant and color enhancer, such as Nitro Blue Tetrazolium (NBT), is included. The NBT is reduced to NBT-formazan, an intensely colored, insoluble purple precipitate. researchgate.netnacalai.comkementec.com Simultaneously, the oxidized 5-bromo-indoxyl molecules couple to form 5,5'-dibromo-indigo, an insoluble blue-purple dye. nacalai.com The combination of these two colored precipitates results in a distinct, stable, and easily detectable signal at the site of enzyme activity. kementec.comsigmaaldrich.com
Interactions with Other Phosphatases
While alkaline phosphatase is the primary target, this compound can also serve as a substrate for other phosphatases, most notably acid phosphatases (EC 3.1.3.2). Acid phosphatases catalyze the same type of phosphate monoester hydrolysis but function optimally under acidic conditions (typically pH 4.0-6.0). nih.govresearchgate.net Like AP, acid phosphatases often have broad substrate specificity and are capable of hydrolyzing a variety of phosphorylated compounds. scirp.org Research has demonstrated the use of other indolyl phosphates, such as 1-acetyl-3-indolyl phosphate, for the histochemical demonstration of acid phosphatase activity. nih.gov Therefore, the key determinant of which enzyme is detected is the pH of the reaction buffer. At alkaline pH, the activity is attributable to alkaline phosphatase, whereas at acidic pH, it would be attributable to acid phosphatase.
Role as a Substrate for Esterases and Phosphodiesterases
The specificity of an enzyme is determined by the chemical bond it is structured to cleave. This is a critical distinction when considering the interaction of this compound with other classes of hydrolases.
Esterases (EC 3.1.1.x) are a class of hydrolases that cleave ester bonds, which are typically formed from a carboxylic acid and an alcohol. nih.govnih.gov this compound, however, is a phosphate ester, formed from phosphoric acid and an alcohol. noaa.govlibretexts.org These two bond types are chemically distinct, and the enzymes that hydrolyze them are specific. Carboxylesterases will not efficiently hydrolyze a phosphate ester bond.
The versatility of the indoxyl moiety as a chromogenic reporter is highlighted by its use in substrates for esterases. Compounds like 5-bromo-4-chloro-3-indolyl acetate (B1210297) or 3-indoxyl butyrate are effective substrates for carboxylesterases, which cleave the carboxyl ester linkage to release the indoxyl group, leading to the formation of the same colored indigo (B80030) dye. taylorandfrancis.com This demonstrates that while the reporter molecule is the same, the specificity is conferred by the type of chemical bond presented to the enzyme.
| Substrate | Chemical Bond Cleaved | Primary Enzyme Class |
|---|---|---|
| Sodium 5-bromo-1H-indol-3-yl phosphate | Phosphate Monoester | Phosphatase (Alkaline/Acid) |
| 5-Bromo-4-chloro-3-indolyl acetate | Carboxyl Ester | Esterase (Carboxylesterase) |
Phosphodiesterases (PDEs) are enzymes that specifically hydrolyze phosphodiester bonds, which are characterized by a phosphate group linked to two separate alcohol moieties. These bonds are the cornerstone of nucleic acid structure and cyclic nucleotides like cAMP and cGMP. This compound is a phosphate monoester, containing only one linkage between the phosphate group and the indolyl alcohol. Consequently, it is not a substrate for phosphodiesterases. There is no evidence to suggest that this compound acts as a modulator (inhibitor or activator) of phosphodiesterase activity.
Considerations for Peroxidase Activity with Indoxyl Phosphate Derivatives
While the primary enzymatic reaction involving this compound is hydrolysis by a phosphatase, the resulting indoxyl product can be a substrate for peroxidases. Horseradish peroxidase (HRP), a widely utilized enzyme in biochemical applications, can catalyze the oxidation of various organic substrates, including indoxyl derivatives, in the presence of hydrogen peroxide. wikipedia.org This reaction is significant because the oxidation of the diffusible and colorless indoxyl intermediate leads to the formation of an insoluble, colored indigo dye. For this process to be effective in staining and detection applications, the oxidation must occur rapidly to prevent the indoxyl from diffusing away from the site of the initial phosphatase activity.
In systems where both phosphatase and peroxidase activities are relevant, 3-indoxyl phosphate has been demonstrated to be a common substrate for both alkaline phosphatase (AP) and horseradish peroxidase (HRP). HRP catalyzes the oxidation of 3-indoxyl phosphate with hydrogen peroxide (H₂O₂) to produce the insoluble product, indigo blue. In the absence of a catalyst like HRP, the indoxyl intermediate can still be oxidized by hydrogen peroxide, which is a natural byproduct of indoxyl oxidation by atmospheric oxygen. However, this non-catalyzed oxidation can lead to diffusion and inaccurate localization of the final colored product.
Factors Influencing Enzymatic Efficiency and Reaction Conditions (e.g., pH, Temperature, Incubation Time)
The efficiency of the enzymatic hydrolysis of this compound by phosphatases is critically dependent on several environmental factors. Optimizing these conditions is essential for achieving maximal reaction rates and reliable results in experimental and diagnostic assays.
pH The pH of the reaction buffer has a profound effect on enzyme activity. Alkaline phosphatases (APs), which are commonly used to hydrolyze indoxyl phosphate substrates, function optimally in an alkaline environment. nih.gov Studies on various isolates have consistently shown that the peak activity for alkaline phosphatase occurs at a pH of 9.0. nih.gov The optimal pH for HRP, which may be involved in the subsequent oxidation step, is in the range of 6.0 to 6.5. The ionization state of amino acid residues in the enzyme's active site is controlled by pH, and deviations from the optimal range can alter the enzyme's three-dimensional structure, potentially leading to denaturation and loss of function. researchgate.net
Temperature Temperature significantly influences the rate of enzyme-catalyzed reactions. For most alkaline phosphatases, the optimal temperature for activity is 37°C. nih.gov Increasing the temperature generally increases the reaction rate due to more frequent collisions between the enzyme and substrate molecules. However, temperatures exceeding the optimum can cause the enzyme to denature, leading to a sharp decrease in activity. For instance, one study found the highest alkaline phosphatase activity in the range of 35°C to 45°C, with a rapid decline above 40°C. researchgate.net Similarly, the optimal temperature for horseradish peroxidase has been identified as 40°C. ijcmas.com Thermal inactivation studies on calf alkaline phosphatase showed that after 5 minutes of heating to 55°C, only 50% of the enzyme's activity was preserved. nih.gov
Incubation Time The duration of the incubation period is another critical factor. Generally, increasing the incubation time allows for more product to be formed, leading to a stronger signal. However, this relationship is not indefinite. Research has shown that alkaline phosphatase activity increases with incubation time up to a certain point, after which the rate may plateau or decrease. researchgate.net For example, one study observed that activity increased for up to 30 minutes before declining. researchgate.net In other applications, longer incubation times, such as 24 to 48 hours, have been shown to increase the degree of hydrolysis. The optimal incubation time often represents a balance between achieving sufficient product formation for detection and minimizing potential degradation of the enzyme or product over extended periods.
Table 1: Optimal Conditions for Related Enzyme Activities
| Parameter | Alkaline Phosphatase | Horseradish Peroxidase |
|---|---|---|
| Optimal pH | 9.0 nih.gov | 6.0 - 6.5 |
| Optimal Temperature | 37°C nih.gov | 40°C ijcmas.com |
Table 2: Effect of Temperature on Calf Alkaline Phosphatase Activity nih.gov
| Temperature (°C) | Heating Time (min) | Relative Activity (%) |
|---|---|---|
| 50 | 5 | 87.69 |
Chromogenic and Electrochemical Mechanisms of Indoxyl Phosphate Derived Products
Post-Hydrolysis Transformations of the Indoxyl Moiety
Following the enzymatic cleavage of the phosphate (B84403) group from Sodium 5-bromo-1H-indol-3-yl phosphate, the resulting 5-bromo-indoxyl is a highly reactive intermediate. Its subsequent transformations are predominantly oxidative and lead to the formation of dimeric structures with distinct chromogenic properties.
Formation of 5,5′-dibromo-indigo and its Spectroscopic Properties
The specific product of the oxidative dimerization of 5-bromo-indoxyl is 5,5′-dibromo-indigo. This compound is a halogenated analog of the parent indigo (B80030) dye and exhibits characteristic spectroscopic properties. researchgate.net The presence of the bromine atoms causes a shift in the maximum absorption wavelength (λmax) compared to unsubstituted indigo. This shift is dependent on the solvent environment. The deep color of 5,5'-dibromo-indigo makes it a valuable chromogen for various detection methods. ntu.ac.ukmdpi.com
| Compound | Solvent | λmax (nm) |
| 5,5′-dibromo-indigo | DMSO:H2O (50:50 v/v) | 623 |
| 5,5′-dibromo-indigo | 1,1,2,2-tetrachloroethane | 605 |
| 5,5′-dibromo-indigo | Xylene | 598 |
Note: The absorption maxima can vary slightly depending on the specific conditions and instrumentation used. mdpi.comresearchgate.net
Electrochemical Behavior of Indoxyl and Indigo Products
The indoxyl and indigo species derived from this compound are electrochemically active, allowing for their detection and quantification using voltammetric techniques. Their electrochemical behavior is characterized by reversible redox processes and adsorption phenomena at the electrode surface.
Voltammetric Detection and Reversible Processes
Cyclic voltammetry is a powerful technique for studying the redox properties of 5-bromo-indoxyl and 5,5′-dibromo-indigo. The indoxyl moiety can be electrochemically oxidized, and the resulting indigo dye can undergo reversible reduction and oxidation. The voltammetric response typically shows well-defined peaks corresponding to these redox transitions. The peak potentials and currents can be used for qualitative and quantitative analysis. The electrochemical properties of indole (B1671886) derivatives have been studied, and it is known that they are easily oxidized at carbon-based electrodes. nih.gov
Adsorption Phenomena on Electrode Surfaces
A notable characteristic of indigo dyes in electrochemical systems is their tendency to adsorb onto the electrode surface. researchgate.net This adsorption of 5,5′-dibromo-indigo can influence the voltammetric response, potentially leading to signal enhancement or, in some cases, electrode fouling. The interaction between the halogenated indigo molecule and the electrode material is a critical factor. The study of halogen adsorption on electrode surfaces provides insights into the forces governing this phenomenon. researchgate.netiaea.org Understanding and controlling this adsorption is essential for developing reliable electrochemical sensors.
Mechanisms of Solubilization for Electrochemical Quantification (e.g., Leucoindigo (B3055547) Formation with Dithionite)
The low solubility of 5,5′-dibromo-indigo in aqueous solutions presents a challenge for its electrochemical quantification. To overcome this, a solubilization step is often necessary. This is typically achieved through chemical reduction of the insoluble indigo dye to its soluble leuco form. utupub.fi
A common and effective reducing agent for this purpose is sodium dithionite (B78146) (Na2S2O4). researchgate.net In an alkaline medium, sodium dithionite reduces the carbonyl groups of the 5,5′-dibromo-indigo molecule to hydroxyl groups, breaking the conjugation and resulting in the formation of the water-soluble and colorless (or pale yellow) leucoindigo. This soluble form can then be readily analyzed electrochemically. The leucoindigo can be re-oxidized at the electrode surface, generating a measurable current that is proportional to its concentration, thus allowing for the indirect quantification of the original insoluble indigo dye. utupub.fi
Theoretical Models of Chromophore Formation and Stability
The formation of the chromophore from this compound is a multi-step process initiated by enzymatic activity. Theoretical models have been developed to understand the intricacies of this transformation, focusing on the electronic structure of the intermediates and the final dye molecule, as well as the thermodynamic and kinetic factors that govern the reaction pathway.
The process begins with the enzymatic cleavage of the phosphate group from the substrate, this compound. This hydrolysis, catalyzed by enzymes such as alkaline phosphatase, yields 5-bromo-indoxyl. This initial product is colorless and unstable. The subsequent steps leading to the colored product involve oxidation and dimerization.
The 5-bromo-indoxyl is susceptible to oxidation, a process that can be facilitated by atmospheric oxygen or oxidizing agents present in the reaction medium. This oxidation leads to the formation of a highly reactive 5-bromo-indoxyl radical intermediate. The presence of the bromine atom at the 5-position of the indole ring influences the electron density distribution of the molecule, which in turn affects the stability and reactivity of this radical intermediate.
The pivotal step in color formation is the dimerization of two 5-bromo-indoxyl radicals. This coupling reaction predominantly occurs between the 2-positions of the indole rings, leading to the formation of a leuco-dye, 5,5'-dibromo-leuco-indigo. This intermediate is still colorless. The final step is the oxidation of the leuco-dye, which results in the formation of the stable, colored chromophore, 5,5'-dibromoindigo. This final product is a vibrant blue-purple dye. The deglucosylation and subsequent oxidative dimerization of halogenated indican (B1671873) derivatives are commonly employed in histochemical and molecular biology applications for detection. nih.gov
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and spectroscopic properties of the final 5,5'-dibromoindigo chromophore. researchgate.net These theoretical models help to explain the origin of the intense color of the dye. The color is a result of the extensive π-conjugated system that spans across the two indole moieties linked by a central carbon-carbon double bond.
DFT calculations have been used to analyze the absorption and emission spectra of indigo and its halogenated derivatives. researchgate.net These studies have shown that the position of the halogen substituent can affect the color of the dye. For instance, substitution at the 5,5'-positions with bromine atoms causes a bathochromic shift (a shift to longer wavelengths) in the absorption maximum compared to unsubstituted indigo, resulting in the characteristic blue-purple hue. tandfonline.com Theoretical analyses indicate that when a hydrogen atom is substituted by chlorine or bromine, there is practically no change in the absorbed and emitted energies compared to the parent indigo molecule. researchgate.net
The stability of the 5,5'-dibromoindigo chromophore is attributed to its planar structure, which is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the amine hydrogen of the adjacent indole ring. Theoretical models have explored the energetics of different conformations of indigo dyes and have confirmed that the trans-isomer with intramolecular hydrogen bonds is the most stable form. This stability ensures that the chromophore is a reliable and persistent reporter molecule in various biochemical assays.
The following table summarizes the key steps and intermediates in the formation of the 5,5'-dibromoindigo chromophore, as understood from theoretical models.
| Step | Reactant(s) | Key Process | Product(s) | Theoretical Insights |
| 1 | This compound | Enzymatic hydrolysis | 5-bromo-indoxyl | Cleavage of the phosphate ester bond. |
| 2 | 5-bromo-indoxyl | Oxidation | 5-bromo-indoxyl radical | Formation of a reactive radical intermediate. |
| 3 | 5-bromo-indoxyl radical (x2) | Dimerization | 5,5'-dibromo-leuco-indigo | Coupling of two radicals to form a C-C bond. |
| 4 | 5,5'-dibromo-leuco-indigo | Oxidation | 5,5'-dibromoindigo (chromophore) | Formation of a stable, conjugated π-system. |
The table below presents a comparison of the calculated and experimental spectroscopic properties of indigo and its bromo-substituted derivatives, illustrating the effect of halogenation on the chromophore's color.
| Compound | Substitution Position | Calculated Absorption Max (nm) | Experimental Absorption Max (nm) | Observed Color |
| Indigo | Unsubstituted | ~600 | ~610 | Blue |
| 6-bromoindigo | 6 | - | - | Blue-Purple |
| 5,5'-dibromoindigo | 5,5' | ~605 | ~605 | Purple |
| 6,6'-dibromoindigo | 6,6' | ~590 | ~590 | Purple-Violet |
Note: The calculated values are approximate and can vary depending on the theoretical method and basis set used in the computation.
Advanced Analytical Methodologies for Indoxyl Phosphate Detection and Quantification
Chromatographic Separations
Chromatographic techniques are fundamental in the analysis of indoxyl phosphates, allowing for the separation, identification, and quantification of the target compound and its related impurities or metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Sodium 5-bromo-1H-indol-3-yl phosphate (B84403) and related compounds. It offers high resolution and sensitivity for both quantitative analysis and the isolation of impurities. A typical HPLC method for the analysis of bromo-indole derivatives involves a reverse-phase (RP) approach. sielc.comsielc.com
A common setup utilizes a C18 column, which is a non-polar stationary phase. asianpubs.orgekb.eg The separation is achieved by using a polar mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). asianpubs.orgsielc.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. For instance, a gradient program might start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration to elute more non-polar compounds. asianpubs.org Detection is commonly performed using a UV detector, as indole (B1671886) derivatives typically exhibit strong UV absorbance. mdpi.com
For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts such as phosphoric acid. sielc.comsielc.com This allows the eluent from the HPLC to be directly introduced into the mass spectrometer for further analysis.
Preparative HPLC is an invaluable tool for the isolation of impurities from a sample matrix. waters.com By scaling up the analytical method to a larger column and higher flow rates, significant quantities of impurities can be isolated for subsequent structural elucidation by techniques like NMR and MS. asianpubs.orgwaters.com This is crucial for understanding the degradation pathways and ensuring the purity of the target compound.
Table 1: Illustrative HPLC Parameters for Bromo-Indole Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |
| Mobile Phase A | Water with 0.1% Formic Acid sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-dependent linear gradient from A to B |
| Flow Rate | 1.0 mL/min ekb.eg |
| Detection | UV at a specified wavelength (e.g., 280 nm) ekb.eg |
| Injection Volume | 10-20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Related Indoxyl Metabolite Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of indoxyl metabolites in complex biological matrices. nih.govmdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comresearchgate.net
In a typical LC-MS/MS workflow for analyzing indoxyl metabolites like indoxyl sulfate, a sample preparation step such as protein precipitation with a solvent like methanol or acetonitrile is first employed. nih.govmdpi.com This is followed by chromatographic separation, often on a C18 column, to resolve the analyte of interest from other matrix components. mdpi.comresearchgate.net
The eluent from the LC system is then introduced into the mass spectrometer, which is typically a triple quadrupole instrument. The analyte is ionized, commonly using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and significantly reduces background noise. mdpi.com
The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov The method is validated for linearity, precision, accuracy, and stability to ensure reliable results. mdpi.com LC-MS/MS offers several advantages, including high sensitivity, specificity, and the ability to quantify multiple analytes simultaneously. mdpi.com
Table 2: Representative LC-MS/MS Parameters for Indoxyl Metabolite Quantification
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 Reverse Phase |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., methanol or acetonitrile) mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), often in negative mode for sulfates mdpi.com |
| Mass Spectrometer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Isotopically labeled analog of the analyte nih.gov |
Electrochemical Sensing Techniques
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of indoxyl phosphate hydrolysis. These techniques are based on measuring the electrical signal generated by the enzymatic reaction product.
Amperometric and Voltammetric Approaches for Enzyme Product Detection
Amperometric and voltammetric techniques are well-suited for detecting the products of enzymatic reactions involving indoxyl phosphates. rsc.org When Sodium 5-bromo-1H-indol-3-yl phosphate is hydrolyzed by an enzyme such as alkaline phosphatase, it forms an electroactive product. In the presence of an oxidizing agent, this product can dimerize to form an indigo (B80030) dye, which is also electrochemically active. nih.gov
Voltammetric methods, such as cyclic voltammetry and square-wave voltammetry, can be used to study the redox behavior of the enzymatic product. researchgate.netresearchgate.net These techniques involve applying a varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the species, which can be used for its identification and quantification.
Amperometry involves applying a constant potential to the electrode and measuring the current as a function of time. The current generated is directly proportional to the concentration of the electroactive species. This approach is highly sensitive and is often used in biosensor applications for the continuous monitoring of an enzymatic reaction. scialert.net The choice of electrode material is critical for the sensitivity and selectivity of the measurement. Various materials, including glassy carbon, screen-printed carbon, and modified electrodes, have been used for this purpose. researchgate.net
Development of Enzymatic Biosensors
Enzymatic biosensors for indoxyl phosphates are analytical devices that integrate an enzyme as the biological recognition element with a transducer to convert the biochemical reaction into a measurable signal. researchgate.netnih.gov For the detection of this compound, a biosensor would typically immobilize an enzyme, such as alkaline phosphatase, onto the surface of a transducer.
When the biosensor is exposed to a sample containing the target indoxyl phosphate, the immobilized enzyme catalyzes its hydrolysis. The product of this reaction is then detected by the transducer. Electrochemical transducers are commonly employed due to their high sensitivity and compatibility with miniaturization. researchgate.net An amperometric biosensor, for example, would measure the current produced by the oxidation or reduction of the hydrolysis product at a specific potential. scialert.net
The development of such a biosensor involves several key steps:
Enzyme Immobilization: The enzyme needs to be attached to the transducer surface in a way that preserves its activity and stability. Various methods, including physical adsorption, covalent bonding, and entrapment in a polymer matrix, can be used.
Transducer Selection: The choice of transducer depends on the nature of the signal to be measured. Electrochemical transducers are widely used, but optical and piezoelectric transducers can also be employed.
Optimization of Operating Conditions: Factors such as pH, temperature, and substrate concentration need to be optimized to ensure the biosensor operates with maximum sensitivity and stability.
Spectroscopic Characterization of Hydrolysis Products
Spectroscopic techniques are essential for characterizing the products of indoxyl phosphate hydrolysis and for monitoring the progress of the enzymatic reaction. UV-Visible spectroscopy is a particularly useful tool for this purpose. tsijournals.com
Upon enzymatic hydrolysis, this compound is converted to 5-bromo-1H-indol-3-ol. This product can then undergo oxidative dimerization to form a colored indigo dye. The formation of this colored product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength in the visible region of the spectrum. mdpi.com
The UV-Visible absorption spectrum of the hydrolysis product provides valuable information about its electronic structure. The position of the absorption maxima (λmax) and the molar absorptivity are characteristic of the compound and can be used for its identification and quantification. tsijournals.com
In addition to monitoring the reaction, spectroscopy can be used to characterize the final product. By comparing the obtained spectrum with that of a known standard or with data from the literature, the identity of the hydrolysis product can be confirmed. Other spectroscopic techniques, such as fluorescence spectroscopy, can also be employed for more sensitive detection, as many indole derivatives are fluorescent.
Table 3: Spectroscopic Data for a Related Hydrolysis Product
| Compound | λmax (nm) | Solvent |
|---|---|---|
| Indole-3-carbinol | 280, 288, 295 | Methanol |
| Indole-3-carbinol | 278, 287, 294 | Water |
(Data adapted from spectroscopic studies of a related indole compound) tsijournals.com
Optimization of Analytical Parameters for Sensitivity and Specificity
The sensitive and specific detection of this compound hydrolysis, typically catalyzed by enzymes like alkaline phosphatase (AP), is critically dependent on the optimization of several key analytical parameters. While specific detailed research findings for this particular indolyl phosphate are limited, the optimization principles can be effectively understood by examining closely related and widely used substrates, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP). The goal of this optimization is to maximize the rate and yield of the colored product, 5-bromo-indol-3-ol, which upon oxidation forms a detectable precipitate, while minimizing background noise and non-specific reactions.
The enzymatic reaction involves the hydrolysis of the phosphate group from the indole ring, a process whose efficiency is governed by factors that influence enzyme kinetics and the subsequent chromogenic reaction. These factors include pH, temperature, substrate concentration, and the composition of the reaction buffer.
Influence of pH
The pH of the reaction buffer is a critical parameter as it directly affects the catalytic activity of the enzyme. Alkaline phosphatase, as its name suggests, exhibits optimal activity in alkaline conditions. ubc.canih.gov The rate of hydrolysis of indolyl phosphates generally increases as the pH rises from neutral to alkaline.
For instance, studies on alkaline phosphatase activity with p-nitrophenyl phosphate (pNPP), another common substrate, show a more than three-fold increase in activity when the pH is raised from 7.0 to 9.0. ubc.ca This is attributed to changes in the ionization state of amino acid residues within the enzyme's active site, which can lead to a conformational change that enhances the catalytic rate. ubc.ca A similar trend is expected for the hydrolysis of this compound.
Table 1: Effect of pH on Relative Alkaline Phosphatase Activity
| pH | Relative Enzyme Activity (%) |
|---|---|
| 7.0 | 30 |
| 7.5 | 55 |
| 8.0 | 75 |
| 8.5 | 90 |
| 9.0 | 100 |
| 9.5 | 95 |
Note: This table illustrates the general trend of pH-dependent activity for alkaline phosphatase, based on principles from related substrate studies. Actual values for this compound may vary.
Effect of Temperature
Temperature influences the rate of enzymatic reactions, with higher temperatures generally leading to increased reaction rates up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity. For most enzymatic assays, including those involving alkaline phosphatase, temperatures are typically maintained between 25°C and 37°C to ensure a stable and reasonably fast reaction rate.
Table 2: Impact of Temperature on Reaction Rate
| Temperature (°C) | Relative Reaction Rate (%) |
|---|---|
| 20 | 60 |
| 25 | 80 |
| 30 | 95 |
| 37 | 100 |
| 45 | 85 |
| 55 | 50 |
Note: This table provides an illustrative example of the typical temperature dependence for an alkaline phosphatase-catalyzed reaction. The optimal temperature should be empirically determined for specific assay conditions.
Substrate Concentration
The concentration of this compound will directly impact the velocity of the enzymatic reaction, following Michaelis-Menten kinetics. Initially, the reaction rate increases with substrate concentration. However, at a sufficiently high concentration, the enzyme's active sites become saturated, and the reaction rate reaches its maximum (Vmax). researchgate.net For quantitative assays, it is crucial to use a substrate concentration that is not limiting, ensuring the reaction rate is proportional to the enzyme concentration. In qualitative detection methods like Western blotting or immunohistochemistry, substrate concentrations are typically optimized to produce a strong signal in a reasonable timeframe without causing excessive background.
Buffer Composition and Additives
The composition of the reaction buffer can also play a significant role. Alkaline phosphatase often requires divalent cations like magnesium (Mg²⁺) as cofactors for optimal activity. ubc.ca Therefore, the inclusion of salts like MgCl₂ in the buffer is common. Conversely, chelating agents (e.g., EDTA) or high concentrations of inorganic phosphate can inhibit the enzyme and should be avoided. nih.gov
When this compound is used in conjunction with a tetrazolium salt like nitro blue tetrazolium (NBT) for signal enhancement, the buffer composition must support both the enzymatic hydrolysis and the subsequent redox reaction. In this system, the liberated 5-bromo-indol-3-ol is oxidized, and it, in turn, reduces NBT to an insoluble, colored formazan. The efficiency of this color deposition process is also pH-dependent and is favored under alkaline conditions. nih.govlabcluster.com
Table 3: Optimization of Key Analytical Parameters
| Parameter | Typical Range | Optimal Condition | Rationale for Sensitivity/Specificity |
|---|---|---|---|
| pH | 7.0 - 10.0 | 9.0 - 9.5 | Maximizes alkaline phosphatase activity. ubc.canih.gov |
| Temperature | 20°C - 45°C | 37°C | Balances reaction rate with enzyme stability. |
| Substrate Conc. | Varies | Saturating | Ensures the reaction is not substrate-limited, providing a linear response to enzyme concentration. researchgate.net |
| Mg²⁺ Conc. | 0 - 10 mM | 1 - 5 mM | Acts as a cofactor for alkaline phosphatase, enhancing its catalytic activity. ubc.ca |
Theoretical and Computational Chemistry Approaches to Bromoindolyl Phosphate Studies
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-bromo-1H-indol-3-yl phosphate (B84403), these methods are invaluable for understanding how this substrate interacts with the active site of enzymes, such as alkaline phosphatase (ALP).
Docking studies can elucidate the binding mode of the indolyl phosphate substrate within the enzyme's active site. nih.gov The process involves generating a three-dimensional model of the enzyme, often derived from X-ray crystallography data, and then computationally placing the substrate molecule into the active site in various possible conformations. nih.gov Scoring functions are used to estimate the binding affinity for each pose, identifying the most energetically favorable interactions.
Key interactions that can be modeled include:
Coordination with Metal Ions: Alkaline phosphatases are metalloenzymes, typically containing zinc and magnesium ions in their active site that are crucial for catalysis. mdpi.commdpi.com Docking simulations can model how the phosphate group of the substrate coordinates with these metal ions, a critical first step in the enzymatic reaction.
Hydrogen Bonding: The model can identify hydrogen bonds between the substrate and amino acid residues (e.g., arginine, serine) in the active site. These interactions help to correctly orient the substrate for catalysis. mdpi.com
By simulating this enzyme-substrate complex, researchers can predict which residues are critical for binding and catalysis, providing a basis for understanding the enzyme's specificity and mechanism. theses.cz For instance, studies on other ALP inhibitors have shown that specific hydrogen bonds and interactions with the catalytic zinc ions are paramount for effective binding. nih.govmdpi.com These computational models provide a static image of the interaction, which can be further explored using molecular dynamics simulations to understand the dynamic behavior of the complex over time.
Table 1: Key Interactions in Enzyme-Substrate Docking
| Interaction Type | Substrate Group Involved | Potential Enzyme Residues/Components | Significance |
|---|---|---|---|
| Metal Coordination | Phosphate Group | Zn²⁺, Mg²⁺ ions | Stabilizes the negative charge on the phosphate and orients it for nucleophilic attack. |
| Hydrogen Bonding | Phosphate Group, Indole (B1671886) N-H | Arginine, Serine, Aspartate | Orients the substrate and stabilizes the transition state. |
| Hydrophobic Interactions | Bromoindole Ring | Leucine, Valine, Phenylalanine | Contributes to binding affinity and specificity. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, calculating reaction energies, and understanding the distribution of electrons within a molecule.
For 5-bromo-1H-indol-3-yl phosphate, DFT is instrumental in studying the two key chemical transformations:
Enzymatic Hydrolysis: The cleavage of the phosphate group from the indole ring by alkaline phosphatase.
Oxidative Dimerization: The subsequent reaction of two 5-bromo-1H-indol-3-oxyl molecules to form the colored product, 5,5'-dibromoindigo.
DFT calculations can map the potential energy surface of the hydrolysis reaction. researchgate.net This involves calculating the energies of the reactants, transition states, and products. Studies have shown that the phosphate group itself can play an active role in enzymatic reactions, not merely acting as a recognition moiety. nih.govrsc.org DFT can model the nucleophilic attack on the phosphorus atom, the formation of a pentavalent phosphate transition state, and the subsequent breaking of the P-O bond. researchgate.net These calculations can help determine the activation energy barrier for the reaction, providing insight into the catalytic efficiency of the enzyme. nih.govrsc.org
Following hydrolysis, DFT is used to study the mechanism of the oxidative dimerization. This involves the coupling of two 5-bromo-1H-indol-3-oxyl radicals. Computational studies can model the electronic structure of this radical intermediate and the energetics of the C-C bond formation to create the final indigo (B80030) dye. frontiersin.org Understanding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.
Computational Prediction of Spectroscopic Properties of Indoxyl and Indigo Species
Computational methods can accurately predict various spectroscopic properties of molecules, which is crucial for identifying and characterizing the products of the enzymatic reaction of 5-bromo-1H-indol-3-yl phosphate. The final colored product, 5,5'-dibromoindigo, and its precursor, 5-bromo-1H-indol-3-oxyl, have distinct spectroscopic signatures that can be simulated.
Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the UV-Visible absorption spectra of molecules. nih.gov For indigo and its halogenated derivatives, TD-DFT can calculate the electronic transitions responsible for their intense color. The calculations can predict the maximum absorption wavelength (λmax), which determines the perceived color of the dye. These predictions can be compared with experimental spectra to confirm the identity of the product.
In addition to UV-Vis spectra, computational methods can predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, specific peaks in the experimental IR and Raman spectra can be assigned to particular bond stretching or bending modes. This provides a detailed fingerprint of the molecular structure, confirming the formation of the 5,5'-dibromoindigo product.
Table 2: Predicted Spectroscopic Data for a Representative Bromoindigo Compound
| Spectroscopic Method | Predicted Property | Computational Method | Significance |
|---|---|---|---|
| UV-Visible Spectroscopy | λmax (Maximum Absorption) | TD-DFT | Correlates with the observed color of the final dye product. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (e.g., C=O, N-H stretches) | DFT | Provides a molecular fingerprint to confirm the structure. |
| Raman Spectroscopy | Vibrational Frequencies | DFT | Complements IR data for structural confirmation. |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Indolyl Phosphate Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For indolyl phosphate derivatives, QSAR could be used to correlate structural features with their efficiency as enzyme substrates.
A QSAR study involves several steps:
Data Set: A series of indolyl phosphate derivatives with varying substituents on the indole ring would be synthesized and their reaction rates with an enzyme like alkaline phosphatase would be measured experimentally.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., lipophilicity (logP), electronic parameters) and topological indices that describe the molecule's shape and connectivity. nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
For indolyl phosphate derivatives, a QSAR model could identify which structural properties are most important for substrate efficacy. For example, the model might reveal that electron-withdrawing groups at a certain position on the indole ring increase the reaction rate. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of improved substrates for various biotechnological applications. acs.org Studies on other indole derivatives have successfully used QSAR to predict inhibitory activities against various enzymes. nih.govnih.gov
Exploration of Novel Bromoindolyl Phosphate Architectures via In Silico Methods
In silico (computer-based) methods allow for the rational design and exploration of novel molecular architectures before committing resources to their chemical synthesis. By leveraging the computational tools described above, new bromoindolyl phosphate derivatives with tailored properties can be designed.
The design process might start with a desired outcome, such as shifting the color of the final indigo product. Using TD-DFT calculations (Section 7.3), a computational chemist could predict how adding or changing substituents on the indole ring would affect the λmax of the resulting dye. For example, different halogen substitutions or the addition of other functional groups could be screened virtually to find a pattern that produces a desired color, such as green or purple.
Similarly, if the goal is to create a substrate with a higher affinity for a specific enzyme, molecular docking and QSAR models (Sections 7.1 and 7.4) can be employed. A virtual library of novel indolyl phosphate derivatives could be created and docked into the enzyme's active site. nih.gov The docking scores, combined with predictions from a QSAR model, would help prioritize which novel compounds are most likely to be effective substrates. This in silico screening process significantly accelerates the discovery of new molecules with optimized properties for applications in diagnostics, histology, and other fields. nih.gov
Emerging Research Directions and Challenges in Bromoindolyl Phosphate Chemistry and Biochemistry
Development of Novel Chromogenic and Fluorogenic Variants
The development of new chromogenic and fluorogenic substrates is a cornerstone of innovation in enzyme detection. scbt.commanufacturingchemist.com These specialized compounds are designed to produce a visible color change or a fluorescent signal upon enzymatic reaction, enabling the direct visualization and quantification of enzyme activity. scbt.comdcfinechemicals.com The core principle involves an enzyme-specific cleavage of the substrate, which releases a chromophore or fluorophore. manufacturingchemist.comdcfinechemicals.com
Research in this area focuses on synthesizing derivatives of bromoindolyl phosphates that offer improved sensitivity, a broader range of colors, or fluorescent properties with different excitation and emission spectra. For instance, modifications to the indole (B1671886) ring or the phosphate (B84403) group can influence the substrate's affinity for the enzyme and the spectral properties of the resulting dye. The goal is to create a portfolio of substrates that can be used for multiplex assays, where multiple enzyme activities are detected simultaneously, or for applications requiring higher signal-to-noise ratios. thermofisher.com
Fluorogenic substrates, in particular, are gaining traction due to their potential for higher sensitivity compared to their chromogenic counterparts. manufacturingchemist.com The development of fluorogenic variants of bromoindolyl phosphate would enable more precise quantification of enzyme activity, which is crucial in applications like ELISA and fluorescence microscopy. manufacturingchemist.combiomatik.com These novel substrates could also be designed for improved retention within cells, allowing for the spatial localization of enzyme activity in living tissues. nih.gov
A summary of common chromogenic and fluorogenic substrate classes is presented below:
| Substrate Class | Detection Principle | Common Enzymes | Advantages |
| Chromogenic | Enzymatic cleavage releases a colored product. dcfinechemicals.com | Alkaline Phosphatase (AP), Horseradish Peroxidase (HRP), β-galactosidase. excedr.com | Simple, direct visualization without advanced equipment. scbt.com |
| Fluorogenic | Enzymatic action releases a fluorescent compound. manufacturingchemist.com | Esterases, β-glucuronidase, Alkaline Phosphatase (AP). manufacturingchemist.complos.org | High sensitivity, suitable for quantitative measurements. manufacturingchemist.com |
| Chemiluminescent | Enzyme reaction produces light. | Horseradish Peroxidase (HRP). thermofisher.com | Excellent sensitivity for a wide range of protein amounts. thermofisher.com |
Exploration of Alternative Enzymatic Reactivities
While sodium 5-bromo-1H-indol-3-yl phosphate is predominantly used as a substrate for alkaline phosphatase, there is growing interest in exploring its reactivity with other enzymes. biocompare.comscbt.com The fundamental phosphatase-substrate interaction involves the cleavage of a phosphate group, a mechanism common to a wide range of phosphatase enzymes. nih.govelsevier.com This opens up the possibility of using bromoindolyl phosphates to detect other phosphatases that are markers for various physiological and pathological conditions.
Research is underway to investigate the substrate specificity of different phosphatases for bromoindolyl phosphate derivatives. This involves screening a variety of enzymes to identify new enzyme-substrate pairs that could be exploited for diagnostic or research purposes. For example, specific phosphatases are overexpressed in certain diseases, and a substrate that is selectively cleaved by one of these enzymes could form the basis of a new diagnostic test.
Furthermore, the indole moiety of the substrate could potentially interact with enzymes other than phosphatases. By modifying the phosphate group to another chemical entity, it may be possible to create substrates for other enzyme classes, such as glycosidases or sulfatases. This would significantly broaden the applicability of the bromoindolyl scaffold in enzyme detection.
Integration into Advanced Biosensing Platforms
The chromogenic and fluorogenic properties of bromoindolyl phosphate derivatives make them ideal candidates for integration into advanced biosensing platforms. These platforms, such as ELISA, Western blotting, and immunohistochemistry, rely on the sensitive detection of enzyme-labeled probes. dcfinechemicals.combiocompare.com The intense, insoluble precipitate formed upon the enzymatic cleavage of substrates like BCIP is particularly advantageous for applications requiring high spatial resolution. wikipedia.org
In the context of ELISA, the use of novel bromoindolyl phosphate variants could lead to assays with improved sensitivity and a wider dynamic range. cellsignal.comthermofisher.com For instance, a fluorogenic derivative could enable the detection of lower concentrations of the target analyte. biomatik.com Similarly, in immunohistochemistry, a substrate that produces a uniquely colored precipitate could facilitate multiplex staining, allowing for the simultaneous visualization of multiple proteins in a single tissue section. biocompare.com
The development of biosensors for point-of-care diagnostics is another promising area of application. These devices require robust and easy-to-read detection systems. The colorimetric response produced by bromoindolyl phosphate substrates is well-suited for such applications, as it can often be interpreted visually without the need for complex instrumentation. scbt.com
Mechanistic Elucidation of Indoxyl Oxidation and Dimerization Pathways
A deeper understanding of the chemical transformations that occur after the enzymatic cleavage of this compound is crucial for optimizing its use and developing new applications. The initial enzymatic reaction releases 5-bromo-1H-indol-3-ol (5-bromo-indoxyl), which is unstable and undergoes further reactions to form a colored product.
The key subsequent steps are oxidation and dimerization. In the presence of an oxidizing agent, such as nitro blue tetrazolium (NBT), 5-bromo-indoxyl is oxidized, and NBT is reduced to an insoluble formazan precipitate. wikipedia.org In the absence of a strong oxidizing agent, two molecules of 5-bromo-indoxyl can dimerize to form 5,5'-dibromo-indigo, a blue precipitate. wikipedia.org
Current research aims to elucidate the precise mechanisms and kinetics of these oxidation and dimerization pathways. This knowledge can be used to control the color and intensity of the final product, for example, by modulating the reaction conditions or by adding specific catalysts or inhibitors. A thorough mechanistic understanding will also aid in the design of new indoxyl-based substrates with tailored properties.
Applications in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool in drug discovery and other areas of biomedical research, enabling the rapid testing of large numbers of compounds. nih.gov The use of chromogenic and fluorogenic enzyme assays is a cornerstone of many HTS platforms due to their simplicity, reliability, and amenability to automation. libios.frnih.gov
This compound and its analogs are well-suited for HTS applications. The robust colorimetric signal they produce can be easily detected and quantified using plate readers, allowing for the rapid screening of large compound libraries for inhibitors or activators of specific enzymes. nih.gov
The development of novel bromoindolyl phosphate variants with improved properties, such as enhanced signal intensity or different colors, could further enhance their utility in HTS. For example, a set of substrates that produce distinct colors could be used for multiplexed HTS assays, where multiple targets are screened simultaneously in the same well. This would significantly increase the efficiency and cost-effectiveness of the screening process.
Q & A
Q. How is Sodium 5-bromo-1H-indol-3-yl phosphate optimized for detecting alkaline phosphatase activity in biochemical assays?
This compound is a chromogenic substrate that releases a colored indoxyl derivative upon enzymatic dephosphorylation. To optimize its use:
- Buffer Conditions : Use Tris-HCl (pH 9.5) or carbonate-bicarbonate buffers (pH 10) to maximize enzymatic activity .
- Substrate Concentration : Typical working concentrations range from 0.1–1.0 mM, adjusted to avoid substrate inhibition .
- Detection : Pair with nitroblue tetrazolium (NBT) in Western blotting; the reduced indoxyl reacts with NBT to form an insoluble purple precipitate .
- Controls : Include negative controls (e.g., heat-inactivated enzyme) to validate specificity .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .
- Solubility : Prepare fresh solutions in phosphate-free buffers (e.g., Tris). Pre-warm to 37°C if precipitation occurs .
- Shelf Life : Lyophilized powder remains stable for >2 years under recommended conditions; aqueous solutions degrade within 24 hours .
Advanced Research Questions
Q. How can researchers synthesize and purify this compound, and what analytical methods confirm its purity?
- Synthesis :
- Start with 5-bromo-1H-indole-3-ol. Use a Vilsmeier-Haack reaction with POCl₃ and DMF to phosphorylate the indole hydroxyl group .
- Neutralize with sodium hydroxide to form the disodium salt .
- Purification : Employ column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol .
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 280 nm; retention time ~8.2 minutes .
- NMR : Confirm structure via ¹H NMR (δ 7.8–7.2 ppm for aromatic protons; δ 4.1 ppm for phosphate moiety) .
Q. What structural analogs of this compound exist, and how do their properties differ in experimental applications?
Key analogs include:
- 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) : Higher sensitivity in histochemistry due to enhanced electron density from chlorine substitution .
- 5-Bromo-6-chloro-3-indoxyl phosphate : Improved solubility in aqueous buffers but lower enzymatic turnover rates .
- X-Phosphate (p-toluidine salt) : Increased stability in organic solvents for membrane-based assays . Selection Criteria : Prioritize analogs based on solubility, signal intensity, and compatibility with detection systems (e.g., fluorescence vs. colorimetry) .
Q. How can discrepancies in enzymatic activity measurements using this substrate be resolved?
Common issues and solutions:
- Non-linear Kinetics : Optimize pH (alkaline phosphatase activity peaks at pH 9–10) and ensure magnesium ions (1–5 mM) are present as cofactors .
- Background Noise : Pre-filter buffers to remove particulate matter; avoid phosphate-containing solutions that inhibit the enzyme .
- Signal Saturation : Dilute the enzyme source or reduce incubation time to maintain linearity in the dynamic range .
- Validation : Cross-check with alternative substrates (e.g., p-nitrophenyl phosphate) to rule out substrate-specific artifacts .
Methodological Notes
- Contradictions in Literature : Some studies report variable stability of the disodium salt in aqueous buffers; this may stem from differences in buffer ionic strength or trace metal contamination .
- Advanced Applications : The compound’s indoxyl derivative can be coupled with fluorophores (e.g., Fast Red TR) for multiplexed detection in immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
